molecular formula C10H8FN3O B1444482 2-Fluoro-N-(1H-pyrazol-3-yl)benzamide CAS No. 1249612-88-1

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide

Cat. No.: B1444482
CAS No.: 1249612-88-1
M. Wt: 205.19 g/mol
InChI Key: LYHVKZIQHBXQMC-UHFFFAOYSA-N
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Description

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide (2F-NB) is a small molecule that has been extensively studied in recent years due to its potential applications in scientific research. 2F-NB is a pyrazole-based compound that is synthesized through a multi-step reaction sequence. It is a highly versatile compound that has been used in a variety of applications, ranging from drug discovery to protein engineering.

Scientific Research Applications

Pyrazole Heterocycles in Medicinal Chemistry

Pyrazole moieties, such as those related to "2-Fluoro-N-(1H-pyrazol-3-yl)benzamide," are pivotal in the field of medicinal chemistry due to their pharmacophore properties. They are utilized in the synthesis of biologically active compounds exhibiting a wide array of therapeutic effects, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities. The success of pyrazole COX-2 inhibitors underscores the importance of pyrazoles in drug development, highlighting their potential in creating new therapeutic agents (Dar & Shamsuzzaman, 2015).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, which share structural similarities with "this compound," serve as versatile ordering moieties in supramolecular chemistry. Their unique self-assembly properties enable applications ranging from nanotechnology and polymer processing to biomedical applications. The ability of these compounds to form stable, one-dimensional nanorods through hydrogen bonding is particularly valuable in materials science (Cantekin, de Greef, & Palmans, 2012).

Role in Fluorinated Liquid Crystals

Fluorinated compounds, including those similar to "this compound," are integral in the development of liquid crystals. The incorporation of fluorine atoms into liquid crystal structures significantly alters their physical properties, such as melting points and mesophase transition temperatures, making them suitable for use in display technologies (Hird, 2007).

Potential in Amyloid Imaging

Research on amyloid imaging for Alzheimer's disease diagnostics also presents an interesting application area. While the study does not directly reference "this compound," it exemplifies how fluorinated compounds are crucial in developing radioligands for PET imaging, offering pathways for early disease detection and monitoring therapeutic efficacy (Nordberg, 2007).

Biochemical Analysis

Biochemical Properties

2-Fluoro-N-(1H-pyrazol-3-yl)benzamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as succinate dehydrogenase, where it forms hydrogen bonds and π-π interactions, leading to enzyme inhibition . This interaction is crucial as it affects the enzyme’s activity and, consequently, the metabolic pathways it regulates.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has demonstrated antifungal activity against pathogens like Fusarium graminearum and Botrytis cinerea . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. These changes can lead to inhibited growth and proliferation of pathogenic cells, making it a potential candidate for antifungal therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound inhibits succinate dehydrogenase by forming hydrogen bonds and π-π interactions with the enzyme . This inhibition disrupts the enzyme’s normal function, leading to altered metabolic processes and reduced energy production in cells. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to non-target tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways regulated by succinate dehydrogenase. By inhibiting this enzyme, the compound affects the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . This disruption can have downstream effects on energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported into cells or passively diffuse across cell membranes . Once inside the cell, it can accumulate in specific compartments or tissues, depending on its affinity for binding proteins and other cellular components.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to mitochondria, where it inhibits succinate dehydrogenase, or to other organelles involved in metabolic processes . This localization is crucial for its activity and function within the cell.

Properties

IUPAC Name

2-fluoro-N-(1H-pyrazol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-8-4-2-1-3-7(8)10(15)13-9-5-6-12-14-9/h1-6H,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHVKZIQHBXQMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.